
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methyl group and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves starting from D-ribose and proceeding through a series of steps including cyclization in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and ensuring the stereochemical purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups present in the molecule.
Substitution: The aromatic ring and the cyclopentanone ring can undergo substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopentanone derivatives with different substituents on the ring or the aromatic group. Examples include:
Propriétés
Numéro CAS |
824390-75-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-9-5-3-4-6-11(9)13-10(2)7-8-12(13)14/h3-6,10,13H,7-8H2,1-2H3/t10-,13-/m0/s1 |
Clé InChI |
QNRHTTUBBPOBBJ-GWCFXTLKSA-N |
SMILES isomérique |
C[C@H]1CCC(=O)[C@@H]1C2=CC=CC=C2C |
SMILES canonique |
CC1CCC(=O)C1C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



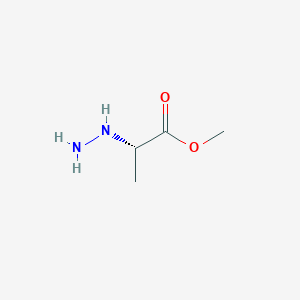
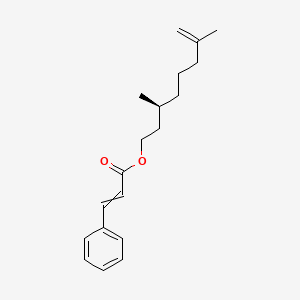
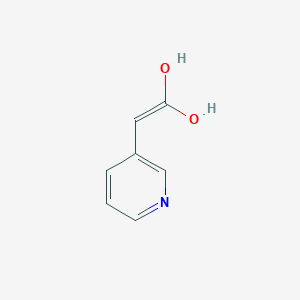
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
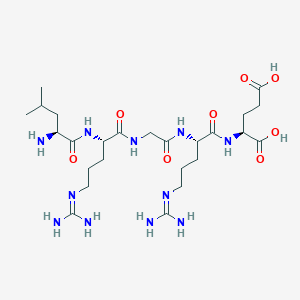
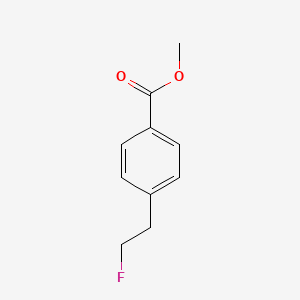
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

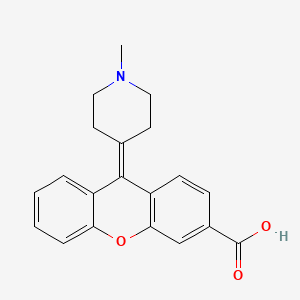
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
